molecular formula C21H20FN3O2 B2591007 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775493-51-0

1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

货号: B2591007
CAS 编号: 1775493-51-0
分子量: 365.408
InChI 键: FXWLPQKJKCJEIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound of significant interest in neuroscience and psychiatric research. Its core research value lies in its function as a high-affinity, selective antagonist for the Tachykinin NK2 receptor Source . This mechanism of action makes it a critical pharmacological tool for investigating the pathophysiological role of neurokinin signaling, particularly that of Neurokinin A, in the central and peripheral nervous systems. Researchers utilize this compound to probe the involvement of the NK2 receptor in complex processes such as stress responses, depression, anxiety, and gastrointestinal motility disorders Source . By selectively blocking this receptor, it helps elucidate receptor function and validate the NK2 receptor as a potential target for novel therapeutic agents in these areas. The molecular structure, featuring a fluorobenzoyl group and a phenyl-oxadiazole moiety, is optimized for potent receptor interaction and serves as a key scaffold in the design of related neurokinin receptor ligands.

属性

IUPAC Name

(4-fluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-18-8-6-17(7-9-18)21(26)25-12-10-15(11-13-25)14-19-23-20(24-27-19)16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWLPQKJKCJEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. The fluorobenzoyl group is introduced through acylation reactions, while the phenyl-oxadiazole moiety is synthesized via cyclization reactions involving hydrazides and carboxylic acids. Common reagents used in these reactions include acyl chlorides, hydrazines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Synthetic Routes and Key Reaction Steps

The compound is synthesized through sequential reactions involving oxadiazole ring formation, piperidine functionalization, and fluorobenzoyl coupling. Representative steps include:

Functional Group Reactivity

The compound undergoes selective transformations at its oxadiazole, piperidine, and fluorobenzoyl moieties:

Oxadiazole Ring Modifications

  • Nucleophilic Aromatic Substitution : The 5-position of the oxadiazole reacts with amines (e.g., piperazine) under microwave irradiation .

  • Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole to form thioamide intermediates .

Piperidine Substituent Reactions

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield quaternary ammonium derivatives .

  • Deprotonation : Lithiation at the 4-position enables C–C bond formation with electrophiles (e.g., CO₂) .

Fluorobenzoyl Group Transformations

  • Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond to regenerate 4-fluorobenzoic acid.

  • Electrophilic Substitution : Directed ortho-metalation allows bromination or nitration at the benzene ring .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Table 2: Degradation Pathways in Aqueous Media

Condition (pH)Half-LifeMajor Degradation Products
1.2 (HCl)2.1 h4-Fluorobenzoic acid, Piperidine-4-carboxaldehyde
7.4 (PBS)48 h<5% degradation
9.0 (NaOH)6.8 hOxadiazole ring-opened thiosemicarbazide

Implications : Instability under acidic conditions necessitates enteric coating for oral formulations .

Catalytic and Biological Interactions

The compound acts as a kinase inhibitor via two mechanisms:

  • Reversible Binding : The fluorobenzoyl group occupies the ATP-binding pocket through π–π stacking .

  • Covalent Modification : Thiol-containing enzymes undergo Michael addition with the oxadiazole’s electrophilic carbon .

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Piperidine-Oxadiazole Derivatives

CompoundAlkylation (Step 2)Amide Coupling (Step 3)
1-(4-Fluorobenzoyl) derivative0.15 ± 0.021.20 ± 0.10
1-(3-Chlorobenzoyl) analogue0.12 ± 0.010.95 ± 0.08
1-(Phenylcarbonyl) analogue0.08 ± 0.010.60 ± 0.05

Trends : Electron-withdrawing groups (e.g., -F) enhance reactivity in amide coupling due to increased electrophilicity .

Industrial-Scale Optimization

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and improves yield (82% for Step 2) .

  • Catalyst Recycling : Pd/C from Step 3 hydrogenation is reused ≥5 times without activity loss .

科学研究应用

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications in medicinal chemistry. It is structurally related to various pharmacologically active piperidine derivatives that exhibit properties such as:

  • Antidepressant Activity : Similar compounds have been studied for their roles as selective serotonin reuptake inhibitors (SSRIs) and have shown efficacy in treating mood disorders .
  • Anticancer Properties : The oxadiazole moiety is known for its ability to interact with cancer cell pathways. Research indicates that derivatives of oxadiazoles can exhibit cytotoxic effects against certain cancer cell lines .

Neuropharmacology

Given the structural features of 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, it has been investigated for neuropharmacological applications:

  • CNS Disorders : Compounds similar to this have been evaluated for their potential in treating conditions like anxiety, depression, and other central nervous system disorders due to their ability to modulate neurotransmitter systems .

Chemical Biology

The compound's unique structure makes it a candidate for studying biological mechanisms at the molecular level:

  • Enzyme Inhibition Studies : Research has highlighted the potential of piperidine derivatives in inhibiting specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic diseases .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules:

  • Synthesis of Novel Derivatives : The presence of both the piperidine and oxadiazole groups allows chemists to modify these structures further, leading to a library of derivatives that can be screened for various biological activities .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antidepressant Activity Evaluation : A study demonstrated that derivatives structurally related to 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine showed significant improvement in depressive behaviors in animal models when compared to control groups .
  • Cytotoxicity Testing : Another case study investigated the cytotoxic effects of oxadiazole-containing compounds on human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

作用机制

The mechanism of action of 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and phenyl-oxadiazole groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

  • 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775402-58-8) Molecular Formula: C23H24FN3O2 Molar Mass: 393.45 g/mol Key Difference: Replaces the 4-fluorobenzoyl group with a 4-ethylbenzoyl moiety.
  • 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7)

    • Molecular Formula : C23H25N3O2
    • Molar Mass : 375.46 g/mol
    • Key Difference : Incorporates two methyl groups on the benzoyl ring, reducing electronegativity and increasing steric bulk, which may affect binding to target proteins .

Modifications to the Oxadiazole Substituent

  • V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-piperidin-3-yl]methyl}morpholine) Key Difference: Replaces the phenyl group on the oxadiazole with a 4-trifluoromethylphenyl group. The trifluoromethyl group enhances electron-withdrawing effects and improves potency as a GLP-1 receptor modulator (subnanomolar activity) . Structural Impact: The morpholine ring replaces the benzoyl group, altering hydrogen-bonding capacity and solubility .
  • 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Key Difference: Features a diphenylmethyl group on the oxadiazole, which was co-crystallized with human retinol-binding protein 1 (PDB entry). The bulky diphenyl group creates a hydrophobic binding interface, unlike the smaller phenyl group in the target compound .

Piperidine Ring Modifications

  • 1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine (CAS 1775303-11-1)
    • Molecular Formula : C27H28N4O3
    • Key Difference : Adds a second piperidine ring via a carbonyl linker, increasing molecular weight (458.57 g/mol) and rigidity, which may reduce conformational flexibility during target engagement .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of Key Analogs

Compound Name Molar Mass (g/mol) Key Substituents Pharmacological Note Reference
Target Compound ~392.4* 4-Fluorobenzoyl, 3-phenyl-oxadiazole Hypothesized protease/receptor binding
1-(4-Ethylbenzoyl)-... (CAS 1775402-58-8) 393.45 4-Ethylbenzoyl, 4-F-phenyl-oxadiazole Enhanced hydrophobicity
V-0219 ~445.4 Trifluoromethylphenyl-oxadiazole GLP-1R PAM (subnanomolar potency)
1-(2,4-Dimethylbenzoyl)-... (CAS 1775456-21-7) 375.46 2,4-Dimethylbenzoyl Increased steric hindrance

*Estimated based on molecular formula C22H21FN3O2.

Key Observations:

  • Electronic Effects : Fluorine and trifluoromethyl groups enhance electronegativity, improving binding to electron-rich protein pockets .
  • Steric Considerations : Bulky substituents (e.g., diphenylmethyl) reduce off-target interactions but may limit bioavailability .
  • Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl, ethyl) exhibit higher purity (>95% HPLC) and lower melting points, suggesting easier synthesis .

生物活性

The compound 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic derivative that combines the piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can be represented as follows:

C20H19FN2O\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}

This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl methyl group. The presence of fluorine enhances lipophilicity and may influence the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. In studies involving similar compounds, moderate to strong activity against various bacterial strains was observed. For instance, derivatives of 1,3,4-oxadiazoles showed potent inhibitory effects against Salmonella typhi and Bacillus subtilis , while demonstrating weaker activity against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The enzyme inhibitory potential of this compound has been evaluated in various studies. Compounds with similar structures have shown strong inhibition of acetylcholinesterase (AChE) and urease . For example, certain derivatives demonstrated IC50 values in the low micromolar range against AChE, indicating their potential as therapeutic agents in treating neurodegenerative diseases like Alzheimer's .

Docking Studies

Molecular docking studies have been employed to predict the binding interactions of 1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine with target proteins. These studies suggest that the compound can effectively interact with amino acid residues in active sites of enzymes or receptors, which may correlate with its observed biological activities .

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to this structure:

  • Neuroprotective Effects : A study demonstrated that similar piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neuroprotection .
  • Anticancer Activity : Some oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Properties : Compounds bearing oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionStrong AChE and urease inhibition
NeuroprotectivePotential protective effects on neuronal cells
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

常见问题

Q. What are the recommended synthetic routes for 1-(4-fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

The synthesis typically involves microwave-assisted cyclization and coupling reactions. For example, oxadiazole derivatives can be synthesized via Boc-protected intermediates (e.g., para-aminobenzoic acid derivatives) reacted with nitriles under microwave conditions to form the oxadiazole ring . Subsequent coupling of the oxadiazole moiety to a piperidine scaffold is achieved using trifluoroacetic acid (TFA) for deprotection and acryloyl chloride for functionalization . Yield optimization requires precise stoichiometric control and inert atmosphere conditions.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., LC-MS with electrospray ionization) .
  • X-ray crystallography : Resolves crystal packing and bond angles, though this requires high-quality single crystals .
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing interactions between this compound and neurological targets like mGlu5 receptors?

Molecular docking studies using density functional theory (DFT) or hybrid functionals (e.g., B3LYP) can predict binding affinities. For example:

  • Docking Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on the fluorobenzoyl and oxadiazole groups' roles in binding .
  • MD Simulations : Analyze stability using AMBER or GROMACS, emphasizing hydrogen bonding with residues like Arg78 and Tyr176 in mGlu5 .
    Refer to crystallographic data from related mGlu5 PAMs (e.g., ADX47273) to guide binding site hypotheses .

Q. How can in vitro assays evaluate this compound’s activity as a positive allosteric modulator (PAM)?

  • Calcium Flux Assays : Use HEK293 cells expressing mGlu5 receptors. Measure intracellular Ca2+^{2+} changes via fluorometric dyes (e.g., Fluo-4) upon glutamate co-application. EC50_{50} values <1 μM indicate potentiation .
  • Radioligand Displacement : Compete with [3H][^3H]MPEP (a mGlu5 antagonist) to assess binding affinity (Ki_i values <10 μM suggest selectivity) .
  • ERK/CREB Phosphorylation : Western blotting in hippocampal or prefrontal cortex tissues to confirm downstream signaling activation .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced metabolic stability?

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve oxidative stability.
  • Piperidine Substitutions : Methyl or ethyl groups at the 3-position reduce first-pass metabolism by cytochrome P450 enzymes .
  • Pharmacokinetic Profiling : Use liver microsomal assays (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .

Q. How is this compound evaluated in preclinical models of psychiatric disorders?

  • Conditioned Avoidance Response (CAR) : Administer 30–100 mg/kg (i.p.) to rats; reduced avoidance indicates antipsychotic-like activity .
  • Novel Object Recognition (NOR) : Doses as low as 1 mg/kg (i.p.) improve cognitive performance in rodents .
  • Dopaminergic Modulation : Microdialysis in nucleus accumbens quantifies dopamine reduction, linking to reduced impulsivity in 5-choice serial reaction time tests .

Q. What analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Monitor transitions like m/z 420 → 152 for quantification .
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) for plasma/brain homogenates.

Q. How do formulation variables affect its stability in preclinical studies?

  • pH Sensitivity : Stability tests in buffers (pH 1–9) show degradation at pH >7 due to oxadiazole ring hydrolysis.
  • Light/Temperature : Store lyophilized powder at –80°C; protect solutions from UV light to prevent photodegradation .
  • Excipient Compatibility : Poloxamer 407 or cyclodextrins enhance solubility in aqueous formulations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。